molecular formula C14H11Cl2NO3 B1452419 METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE CAS No. 946426-88-6

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

Cat. No. B1452419
Key on ui cas rn: 946426-88-6
M. Wt: 312.1 g/mol
InChI Key: IPBRHVDRTRBACF-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

Triethylamine (1.82 L, 12.84 mol) is added to 3-cyclopropyl-3-oxo-propionic acid methyl ester (913 g, 6.42 mol) and the mixture is stirred at room temperature for 30 minutes. Then, the mixture is cooled to about 10° C. and a suspension of 2,6-dichloro-benzaldehyde chloro-oxime (1440.9 g, 6.42 mol) in EtOH (3.2 L) is added slowly (the internal temperature does not exceed 24° C.). After the addition, the reaction is stirred overnight at room temperature. The reaction is diluted with EtOAc (5.3 L) and washed with water (1.7 L). The layers are separated and the aqueous layer is extracted with EtOAc (3 L). The combined organics are washed with brine, dried over Na2SO4 (anhyd), filtered and concentrated to about 10% of its total volume. The precipitate formed is filtered, triturated with ether (2 L) and dried under vacuum to obtain title compound as a (1275.36 g, 64% yield) as a white solid. MS (m/e): 312 (M+1).
Quantity
1.82 L
Type
reactant
Reaction Step One
Quantity
913 g
Type
reactant
Reaction Step One
Name
2,6-dichloro-benzaldehyde chloro-oxime
Quantity
1440.9 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 L
Type
solvent
Reaction Step Two
Name
Quantity
5.3 L
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][C:10](=[O:17])[CH2:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=[O:13].ClO[N:20]=[CH:21][C:22]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=1[Cl:29]>CCO.CCOC(C)=O>[CH3:8][O:9][C:10]([C:11]1[C:21]([C:22]2[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=2[Cl:29])=[N:20][O:13][C:12]=1[CH:14]1[CH2:16][CH2:15]1)=[O:17]

Inputs

Step One
Name
Quantity
1.82 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
913 g
Type
reactant
Smiles
COC(CC(=O)C1CC1)=O
Step Two
Name
2,6-dichloro-benzaldehyde chloro-oxime
Quantity
1440.9 g
Type
reactant
Smiles
ClON=CC1=C(C=CC=C1Cl)Cl
Name
Quantity
3.2 L
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
5.3 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is cooled to about 10° C.
ADDITION
Type
ADDITION
Details
is added slowly (the internal temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 24° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction is stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water (1.7 L)
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3 L)
WASH
Type
WASH
Details
The combined organics are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 (anhyd)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 10% of its total volume
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
triturated with ether (2 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1C1CC1)C1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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